molecular formula C21H40O10S B127621 Nonyl-|A-D-1-thiomaltoside CAS No. 148565-55-3

Nonyl-|A-D-1-thiomaltoside

Cat. No.: B127621
CAS No.: 148565-55-3
M. Wt: 484.6 g/mol
InChI Key: AFOMEWLJBOWKCP-OHQXVXRSSA-N
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Description

Nonyl-|A-D-1-thiomaltoside is a non-ionic detergent widely used in scientific research due to its unique properties and diverse applications. This compound is particularly effective in disrupting interactions between lipids and proteins within biological membranes, thereby facilitating the solubilization and stabilization of membrane proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl-|A-D-1-thiomaltoside typically involves the reaction of nonyl alcohol with thiomaltose under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the thiomaltoside linkage. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Nonyl-|A-D-1-thiomaltoside primarily undergoes substitution reactions due to the presence of the thiomaltoside group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are conducted under controlled conditions to prevent over-oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield various substituted thiomaltosides, while oxidation and reduction reactions produce oxidized or reduced derivatives of this compound .

Scientific Research Applications

Nonyl-|A-D-1-thiomaltoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Octyl-|A-D-glucopyranoside
  • Dodecyl-|A-D-maltoside
  • Heptyl-|A-D-thioglucoside

Uniqueness

Nonyl-|A-D-1-thiomaltoside is unique due to its higher efficiency in solubilizing membrane proteins compared to similar compounds. Its critical micelle concentration is lower, making it easier to remove from protein solutions by dialysis. Additionally, the activity of proteins isolated using this compound is higher than those isolated using other detergents .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOMEWLJBOWKCP-OHQXVXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470219
Record name Nonyl-|A-D-1-thiomaltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148565-55-3
Record name Nonyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148565-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonyl-|A-D-1-thiomaltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, nonyl 4-O-α-D-glucopyranosyl-1-thio
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